Product packaging for N-tert-butyl-N-phenylacetamide(Cat. No.:)

N-tert-butyl-N-phenylacetamide

Cat. No.: B261533
M. Wt: 191.27 g/mol
InChI Key: UGBHGSVEQNCPOY-UHFFFAOYSA-N
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Description

Molecular Structure and Classification as a Tertiary Amide

N-tert-butyl-N-phenylacetamide is characterized by a central acetamide (B32628) group to which a tert-butyl group and a phenyl group are bonded at the nitrogen atom. The IUPAC name for this compound is this compound.

The defining feature of its structure is the amide functional group, where a nitrogen atom is attached to a carbonyl carbon. Amides are classified based on the number of carbon-containing groups (alkyl or aryl) bonded to the nitrogen atom. masterorganicchemistry.comunimed.edu.ng A primary amide has one carbon group, a secondary amide has two, and a tertiary amide has three. masterorganicchemistry.comeopcw.com In the case of this compound, the nitrogen atom is bonded to the carbonyl carbon of the acetyl group, a tert-butyl group, and a phenyl group, making it a tertiary amide. masterorganicchemistry.comeopcw.com

The presence of the bulky tert-butyl group and the planar phenyl group on the nitrogen atom introduces significant steric hindrance around the amide bond. This steric crowding influences the molecule's conformation and reactivity.

Table 1: Structural and Chemical Properties of this compound

Property Value
CAS Number 91562-67-3
Molecular Formula C12H17NO
Molecular Weight 191.3 g/mol
IUPAC Name This compound

| Classification | Tertiary Amide |

Data sourced from Chemazone chemazone.com

Relevance within N,N-Disubstituted Amide Chemistry

N,N-disubstituted amides, a class to which this compound belongs, are a significant area of study in organic chemistry. pearson.com These compounds serve as important building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. fiveable.me The nature of the substituents on the nitrogen atom can greatly influence the amide's physical and chemical properties, such as its basicity and susceptibility to hydrolysis. fiveable.me

The chemistry of N,N-disubstituted amides is diverse. For instance, they can undergo nucleophilic acyl substitution reactions, although the steric hindrance from the substituents on the nitrogen can affect the reaction rates. fiveable.me The alpha-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group) of N,N-disubstituted amides is generally less acidic compared to that of esters due to the electron-donating nature of the nitrogen atom, which reduces the electron-withdrawing effect of the carbonyl group. pearson.com

Overview of Academic Research Trajectories for Related Amide Systems

Research into N,N-disubstituted amides has followed several key trajectories, often focusing on their synthesis and reactivity.

Synthesis: The synthesis of N,N-disubstituted amides is a well-explored area. Traditional methods often involve the reaction of a secondary amine with an acyl chloride or an acid anhydride. More contemporary methods aim for greater efficiency and milder reaction conditions. For example, metal-free conditions have been developed for the synthesis of N-arylacetamides. arabjchem.org Copper-catalyzed cross-coupling of primary amides with alkylboronic acids has also been shown to be a high-yielding method for the monoalkylation of amides. organic-chemistry.org

Reactivity and Applications: The reactivity of N,N-disubstituted amides has been extensively studied. For example, their reactions with organometallic reagents like phenyldimethylsilyllithium have been shown to produce a variety of products depending on the reaction conditions and the structure of the amide. rsc.org

Furthermore, N,N-disubstituted amides have found applications in various fields. They have been investigated as repellents for insects and for their ability to extract metal ions. oup.comosti.gov The structural features of these amides, such as the nature of the N-substituents, play a crucial role in their extraction capabilities for actinide and zirconium nitrates. acs.org

Table 2: Mentioned Compounds

Compound Name
This compound
N-arylacetamides

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B261533 N-tert-butyl-N-phenylacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-tert-butyl-N-phenylacetamide

InChI

InChI=1S/C12H17NO/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

UGBHGSVEQNCPOY-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=CC=C1)C(C)(C)C

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N Tert Butyl N Phenylacetamide and Analogous N,n Disubstituted Amides

Strategies for Direct Construction of the N,N-Disubstituted Amide Linkage

The most direct approach to forming N,N-disubstituted amides involves the creation of the critical amide bond from appropriate precursors. This can be hypothetically achieved through several well-established chemical transformations.

Acylation of N-tert-butyl-N-phenylamine (Hypothetical/General Approach)

A primary and straightforward method for the synthesis of N-tert-butyl-N-phenylacetamide is the acylation of N-tert-butylaniline. This reaction involves treating the secondary amine with an acetylating agent. Common acetylating agents include acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct. The general transformation is depicted below:

Reaction Scheme: N-tert-butylaniline + Acetylating Agent → this compound + Byproduct

While specific literature on the direct acylation of N-tert-butylaniline to form the target compound is not extensively detailed, the principles of N-acylation are fundamental in organic synthesis. The reaction typically proceeds under mild conditions, and the choice of base and solvent can be optimized to maximize yield and purity.

For instance, a patent for the synthesis of o-tert-butylaniline describes a multi-step process that includes an acylation reaction of an intermediate compound with an acyl chloride reagent in an aprotic solvent, followed by treatment with ammonia (B1221849) water. google.com This highlights the industrial applicability of acylation in the synthesis of substituted anilines and their derivatives.

Amidation Reactions Involving Phenyl and tert-Butyl Moieties

Amidation reactions provide a versatile toolkit for the synthesis of N,N-disubstituted amides. These methods can involve the coupling of carboxylic acids and amines, or the reaction of other functional groups to form the amide linkage.

Boric acid has emerged as an effective catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org This method is particularly noteworthy for its ability to facilitate the formation of sterically hindered N,N-disubstituted amides. orgsyn.org The reaction preserves the integrity of stereogenic centers in both the carboxylic acid and the amine. orgsyn.org

Copper-catalyzed amidation reactions offer another efficient route. For example, the Goldberg amidation, which couples (hetero)aryl chlorides with a wide range of primary amides, has been shown to be effective. organic-chemistry.org Similarly, a copper-catalyzed amidation of arylboronic acids with nitriles provides a complementary method for synthesizing N-arylamides. organic-chemistry.orgorganic-chemistry.org

Recent advancements have also focused on developing more environmentally benign and efficient catalytic systems. This includes the use of palladium-N-heterocyclic carbene (NHC) catalysts for the coupling of amide nucleophiles with aryl and heteroaryl chlorides. organic-chemistry.org

Modified Ritter Reaction in the Synthesis of Related N-tert-Butyl Amides

The Ritter reaction and its modifications represent a powerful method for the synthesis of N-substituted amides, particularly those containing a tertiary alkyl group like tert-butyl. organic-chemistry.orgorganic-chemistry.org This reaction typically involves the reaction of a nitrile with a source of a stable carbocation, such as a tertiary alcohol or alkene, under acidic conditions. organic-chemistry.orgmissouri.edu

Mechanistic Considerations for Nitrile-Based Pathways

The classical Ritter reaction mechanism proceeds through the formation of a carbocation, which is then attacked by the nitrogen atom of a nitrile to form a nitrilium ion intermediate. missouri.edu Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. missouri.edu Substrates capable of generating stable carbocations, such as tertiary alcohols, are ideal for this reaction. missouri.edu

A significant modification of the Ritter reaction utilizes tert-butyl acetate (B1210297) as the source of the tert-butyl cation in the presence of a catalytic amount of sulfuric acid. organic-chemistry.orgresearchgate.net This approach has proven to be an efficient method for converting a wide range of aromatic and aliphatic nitriles into their corresponding N-tert-butyl amides. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through the formation of a tert-butyl cation, which then reacts with the nitrile in a manner analogous to the classical Ritter reaction.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the Modified Ritter Reaction is highly dependent on the reaction conditions and the catalyst system employed. organic-chemistry.orgias.ac.in Initial studies using di-tert-butyl dicarbonate (B1257347) and trifluoroacetic acid showed lower efficiency. organic-chemistry.org However, the use of tert-butyl acetate and sulfuric acid significantly improved yields and reduced reaction times. organic-chemistry.org

The general procedure involves stirring the nitrile in tert-butyl acetate and adding a catalytic amount of sulfuric acid, typically maintaining the reaction at a moderately elevated temperature (e.g., 42°C) for a few hours. organic-chemistry.org The product is then isolated through neutralization and filtration. organic-chemistry.org This method has demonstrated high conversion rates, often in the range of 88-95%. organic-chemistry.org

Alternative catalyst systems have also been explored to create milder and more environmentally friendly protocols. For instance, silica-bonded N-propyl sulphamic acid (SBNPSA) has been used as a catalyst for the synthesis of amides from alcohols and nitriles under solvent-free conditions. ias.ac.in Optimization studies for such systems involve evaluating the effects of catalyst amount, solvent, and temperature on the reaction outcome. ias.ac.in

Table 1: Comparison of Catalyst Systems for the Modified Ritter Reaction

Catalyst System Reagents Conditions Yields Reference
Sulfuric Acid Nitrile, tert-butyl acetate 42°C, 2 hours 88-95% organic-chemistry.org
Silica-bonded N-propyl sulphamic acid (SBNPSA) Alcohol, Nitrile Solvent-free High ias.ac.in
Aluminum hydrogen sulfate (B86663) [Al(HSO4)3] Nitrile, Alcohol Nitromethane, 100°C Good to Excellent ias.ac.in

Derivatization Strategies on Phenylacetamide and tert-Butyl Amide Scaffolds

Derivatization of existing amide scaffolds is a common strategy to create libraries of related compounds for various applications, including medicinal chemistry.

For phenylacetamide derivatives, modifications can be made to the phenyl ring or the acetamide (B32628) backbone. For example, the synthesis of N-phenacyl-2-phenylacetamide can be achieved through a two-step process involving the formation of 2-chloro-N-phenylacetamide followed by nucleophilic substitution with a phenacyl moiety. vulcanchem.com Further derivatization can include introducing electron-withdrawing or bulky substituents on the phenyl or phenacyl groups to modulate biological activity. vulcanchem.com

The synthesis of N-phenylacetamide derivatives containing thiazole (B1198619) moieties has also been reported. nih.gov This involves a multi-step synthesis starting from p-phenylenediamine, which is protected, acylated, deprotected, and then converted to a thiourea (B124793) before condensation with an α-bromophenylethanone to form the target thiazole-containing amide. nih.gov

On the tert-butyl amide side, derivatization can be achieved through various reactions. For example, the addition of carbamoyl (B1232498) anions, generated from N,N-disubstituted formamides and a strong base like lithium diisopropylamide (LDA), to N-tert-butyl nitrones provides a route to α-(N-hydroxy)amino amides. organic-chemistry.org These products can be further derivatized by deprotection of the tert-butyl group or N-deoxygenation. organic-chemistry.org

Additionally, ortho-lithiation of N-(tert-butyl)-P,P-diphenyl-N′-(quinolin-8-yl)phosphinimidic amide allows for the introduction of various electrophiles at the ortho position of the quinoline (B57606) ring, leading to new functionalized derivatives. rsc.org

Introduction of Aromatic Substituents on Phenylacetamides

The introduction of substituents onto the phenyl ring of phenylacetamides is crucial for modulating the electronic and steric properties of the molecule, which in turn influences its biological activity and physical characteristics. A variety of methods have been developed for the N-arylation of amides and the functionalization of the aromatic ring.

One prominent method for forming the N-aryl bond is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate. chemicalbook.com This reaction is highly valued for its broad substrate scope and tolerance of numerous functional groups. chemicalbook.com The development of various generations of phosphine (B1218219) ligands has continuously improved the efficiency and applicability of this method, allowing for the coupling of even challenging substrates under mild conditions. chemicalbook.com

Another important strategy is the Chan-Lam coupling reaction , which utilizes copper catalysts to mediate the formation of a carbon-nitrogen bond between an amine and a boronic acid. mdpi.com This method offers an alternative to palladium-catalyzed reactions and is often complementary in its scope.

The synthesis of N-arylacetamides can also be achieved through the amination of aryltriazenes with acetonitrile (B52724) under metal-free and mild conditions. This approach avoids the use of transition metal catalysts and volatile organic solvents, making it an attractive option from a green chemistry perspective. arabjchem.org A representative procedure involves stirring an aryltriazene with acetonitrile and water at room temperature, followed by extraction to yield the N-arylacetamide. arabjchem.org

Furthermore, the direct acylation of anilines is a classical and straightforward method. For instance, the reaction of an aniline (B41778) derivative with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine (B128534) in a solvent like dichloromethane (B109758), can produce the corresponding N-phenylacetamide. rsc.org

The electronic nature of substituents on the phenyl ring significantly impacts the reactivity and aromaticity of N-phenylacetamide derivatives. Studies using density functional theory (DFT) have shown that electron-withdrawing groups (e.g., NO₂, CN, CF₃) tend to increase the aromaticity of the phenyl ring compared to electron-donating groups (e.g., CH₃, NH₂). This effect is correlated with the Hammett constant of the substituents.

A variety of substituted N-arylacetamides have been synthesized using these methods. The following table summarizes the synthesis of several N-arylacetamides via the amination of aryltriazenes.

ProductSubstituent (R)Yield (%)Melting Point (°C)
N-phenylacetamideH54112–114
N-(p-tolyl)acetamidep-CH₃62149–151
N-(4-(tert-butyl)phenyl)acetamidep-t-Bu53170–172
N-(4-methoxyphenyl)acetamidep-OCH₃48129–131
N-(4-chlorophenyl)acetamidep-Cl38180–181
N-(4-iodophenyl)acetamidep-I50185–187
Table 1: Synthesis of various N-arylacetamides. Data sourced from arabjchem.org.

Incorporation of tert-Butyl Groups onto Amide Frameworks

The tert-butyl group is a common substituent in medicinal chemistry, often introduced to increase steric bulk, improve metabolic stability, or enhance binding affinity to biological targets. Several methods are available for the incorporation of a tert-butyl group onto an amide nitrogen.

A direct approach is the Ritter reaction , where a nitrile reacts with a source of a tert-butyl cation, such as di-tert-butyl dicarbonate, in the presence of a catalyst. Copper(II) triflate (Cu(OTf)₂) has been shown to be a highly stable and efficient catalyst for this transformation under solvent-free conditions at room temperature, providing N-tert-butyl amides in excellent yields. researchgate.net

Another method involves the Smiles rearrangement. For example, N-tert-butyl-2-phenoxy-acetamide can be synthesized by reacting a phenol (B47542) with 2-chloro-N-tert-butyl acetamide in the presence of a base. chemblink.com The requisite 2-chloro-N-tert-butyl acetamide can be prepared from chloroacetyl chloride and tert-butylamine (B42293). chemblink.com

The direct N-tert-butylation of anilines can be challenging, often requiring harsh conditions. However, a mild, copper-catalyzed method using tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent has been developed. google.com This reaction proceeds efficiently at room temperature in nitromethane, with copper(II) triflate being an effective catalyst. google.com

The synthesis of the specific target molecule, This compound , can be envisioned through the acylation of N-tert-butylaniline with phenylacetyl chloride. N-tert-butylaniline itself can be synthesized via methods such as the Friedel-Crafts alkylation of aniline, although this can lead to mixtures of ortho and para isomers. acs.org A more selective synthesis of o-tert-butylaniline has been developed involving a multi-step sequence starting from 2-tert-butylphenol. chemicalbook.com

The following table details the synthesis of various N-tert-butyl amides via the Cu(OTf)₂-catalyzed reaction of nitriles with di-tert-butyl dicarbonate.

Nitrile SubstrateProductYield (%)Melting Point (°C)
BenzonitrileN-(tert-butyl)benzamide95133–134
PhenylacetonitrileN-(tert-butyl)-2-phenylacetamide91112–113
AcetonitrileN-tert-butylacetamide8797–98
PropionitrileN-tert-butylpropionamide8940–41
IsobutyronitrileN-tert-butylisobutyramide93108–109
Table 2: Synthesis of N-tert-butyl amides via a Cu(OTf)₂-catalyzed Ritter reaction. Data sourced from researchgate.net.

Green Chemistry and Sustainable Synthesis Approaches for Amide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for amides, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

A key focus has been the replacement of conventional, hazardous solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM) with greener alternatives. nih.gov Water has emerged as a highly sustainable solvent for amide bond formation. researchgate.net Other promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene (B89431) carbonate (PC). arabjchem.orgwiley-vch.de In some cases, solvent-free conditions, for example using ball-milling or microwave assistance, have been developed, although organic solvents are often still required for work-up and purification. researchgate.net

Biocatalysis offers a powerful and sustainable approach to amide synthesis. Enzymes can operate under mild conditions, often in aqueous environments, and exhibit high selectivity, which can obviate the need for protecting groups. ambeed.com For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used to catalyze the direct amidation of carboxylic acids with amines in green solvents like CPME, achieving excellent conversions and yields. wiley-vch.de Another biocatalytic strategy involves the use of nitrile hydratase enzymes, which can selectively hydrate (B1144303) nitriles to primary amides. This has been integrated into a one-pot, chemo-biocatalytic system where the in-situ generated primary amide undergoes a subsequent copper-catalyzed N-arylation to produce diverse N-aryl amides in an aqueous medium. ambeed.com

The use of greener catalysts is another important aspect. Boric acid has been identified as an inexpensive, readily available, and environmentally benign catalyst for the direct amidation of carboxylic acids and amines. This method has proven effective for a wide range of substrates, including sterically hindered N,N-disubstituted amides. Additionally, reactive deep eutectic solvents (RDESs) have been developed, where the solvent itself acts as a reactant, eliminating the need for a separate reaction medium and simplifying product isolation. rsc.org

The following table provides examples of greener solvents that have been successfully employed in amide synthesis.

Green SolventAbbreviationSource/TypeApplication Example
WaterH₂OUniversalDirect amidation, enzyme-catalyzed reactions researchgate.netambeed.com
2-Methyltetrahydrofuran2-MeTHFBio-basedReplacement for DMF and DCM in amide coupling nih.govwiley-vch.de
Cyclopentyl methyl etherCPMEEtherCALB-catalyzed enzymatic amidation wiley-vch.de
Propylene CarbonatePCCarbonateEnzymatic amidation wiley-vch.de
γ-ValerolactoneGVLBio-basedAlternative solvent for amide synthesis researchgate.net
Table 3: Examples of green solvents used in amide synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of N Tert Butyl N Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Amide Structures

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For a molecule like N-tert-butyl-N-phenylacetamide, a suite of NMR experiments would be required for unambiguous characterization.

High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide foundational information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the tert-butyl group and the phenyl group protons. The tert-butyl group would likely appear as a sharp singlet, while the phenyl protons would present as a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. Key signals would include those for the carbonyl carbon, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the distinct carbons of the phenyl ring.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the electronic environment of the amide nitrogen atom.

A representative table for expected, but currently unavailable, 1D NMR data is shown below.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound No experimental data found in searched literature.

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) - ~170
Phenyl C (quaternary) - ~140
Phenyl C-H ~7.2-7.5 ~126-129
tert-Butyl C (quaternary) - ~55
tert-Butyl CH₃ ~1.5 ~28

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, for instance, confirming the connectivity between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. For this compound, NOESY could provide insights into the preferred rotational conformation (rotamer) around the amide C-N bond by showing spatial proximity between the tert-butyl or acetyl protons and specific protons on the phenyl ring.

Conformational Analysis via NMR Spectroscopic Parameters

Amide bonds, such as the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. scielo.br This can lead to the existence of distinct cis and trans rotamers that may interconvert slowly on the NMR timescale, potentially resulting in two separate sets of NMR signals. scielo.br Variable-temperature NMR studies would be employed to investigate this dynamic process, allowing for the determination of the energy barrier to rotation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. chromatographyonline.com For this compound (C₁₂H₁₇NO), HRMS would be used to confirm that the experimentally measured exact mass matches the calculated theoretical mass, thereby validating the molecular formula.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data No experimental data found in searched literature.

Formula Calculated Exact Mass [M+H]⁺ Observed Mass [M+H]⁺

Isotopic Pattern Analysis for Halogenated Derivatives

This section is not applicable as no studies concerning the synthesis or analysis of halogenated derivatives of this compound were found in the searched literature. If such compounds were analyzed by mass spectrometry, the characteristic isotopic patterns of halogens like chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) or bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) would be used to confirm their presence and number in the molecule. msu.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the dynamic motions of atoms within a molecule. These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. By measuring the absorption (IR) or scattering (Raman) of light, a unique spectral fingerprint of the molecule is obtained.

For this compound, IR spectroscopy provides definitive evidence for its key functional groups. The IR spectrum, as cataloged in the NIST Chemistry WebBook, shows several characteristic absorption bands. nist.gov The most prominent feature is the strong absorption band associated with the carbonyl group (C=O) of the tertiary amide. This amide I band is a crucial marker for the acetamide (B32628) moiety. Other significant peaks correspond to the stretching and bending vibrations of the C-N bond, the aromatic phenyl ring, and the aliphatic tert-butyl group.

The analysis of these frequencies allows for a detailed functional group identification. For instance, the region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H stretches from the phenyl group appear at higher wavenumbers compared to the aliphatic C-H stretches of the tert-butyl group. The region from 1300 to 1500 cm⁻¹ typically contains the bending modes of the methyl (CH₃) groups within the tert-butyl substituent. researchgate.net The vibrations of the phenyl ring itself produce a series of bands in the 1450-1600 cm⁻¹ range and at lower frequencies, which can confirm its presence.

Interactive Table: Key Infrared (IR) Absorption Bands for this compound Data sourced from NIST Standard Reference Database. nist.gov (Note: Spectrum obtained from a Nujol mull; some regions may show interference from the oil, particularly around 2900 and 1450 cm⁻¹)

Frequency (cm⁻¹)IntensityTentative AssignmentFunctional Group
~1650StrongC=O Stretch (Amide I)Tertiary Amide
~3050MediumAromatic C-H StretchPhenyl Group
~2970StrongAliphatic C-H Stretchtert-Butyl Group
~1450-1600Medium-WeakC=C Ring StretchingPhenyl Group
~1365MediumC-N Stretch / CH₃ BendAmide / tert-Butyl
~700, ~750StrongAromatic C-H Out-of-Plane BendPhenyl Group

Raman spectroscopy provides complementary information to IR spectroscopy. While no experimental Raman spectrum for this compound is readily available in the searched literature, its expected features can be predicted based on molecular structure and the principles of Raman activity. Vibrations that cause a significant change in the polarizability of a bond are Raman active. plus.ac.at Therefore, the symmetric stretching vibrations of the phenyl ring are expected to produce strong signals in a Raman spectrum. Conversely, the C=O stretch, which is very strong in the IR spectrum due to its large change in dipole moment, is often weaker in Raman spectra. plus.ac.atesisresearch.org The aliphatic C-H stretching and bending modes of the tert-butyl group would also be visible. The complementary nature of IR and Raman spectroscopy thus allows for a more complete picture of the molecule's vibrational modes, which are direct reflections of its molecular dynamics. plus.ac.at

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.

A search of crystallographic databases did not yield a published crystal structure for this compound. However, the crystal structure for a closely related isomer, N-(4-tert-butylphenyl)acetamide, has been determined, providing insight into the type of data that an XRD analysis would yield. nih.gov For this isomer, the analysis revealed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov

Interactive Table: Illustrative Crystallographic Data from an Isomer, N-(4-tert-butylphenyl)acetamide Note: The following data is for the isomer N-(4-tert-butylphenyl)acetamide and is presented for illustrative purposes to show the parameters that would be determined for this compound upon successful X-ray diffraction analysis. nih.gov

ParameterValueDescription
Chemical FormulaC₁₂H₁₇NOThe elemental composition of the molecule.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique intersection.
Space GroupP 1 21/c 1The symmetry group of the crystal lattice and the repeating unit.
a (Å)16.4165Unit cell dimension along the a-axis.
b (Å)9.6159Unit cell dimension along the b-axis.
c (Å)7.1985Unit cell dimension along the c-axis.
α (°)90.00Angle between b and c axes.
β (°)97.315Angle between a and c axes.
γ (°)90.00Angle between a and b axes.
Z4The number of formula units per unit cell.

Computational and Theoretical Studies of N Tert Butyl N Phenylacetamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer profound insights into the intrinsic properties of N-tert-butyl-N-phenylacetamide at the molecular level. These computational methods allow for the detailed examination of its structure, stability, and electronic characteristics.

Density Functional Theory (DFT) and Ab Initio Approaches

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and energetics of molecules like this compound. nih.govwikipedia.org DFT methods, such as B3LYP, are frequently employed to calculate molecular geometries, vibrational frequencies, and electronic properties. acs.orgnih.govwiley.com These calculations provide a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. For instance, DFT calculations have been used to study the rotational barriers and conformational preferences of related aniline-derived amides and carbamates. wiley.com

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory. wikipedia.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide systematically improvable results. wikipedia.orgwayne.edunist.gov While computationally more demanding, ab initio calculations can yield highly accurate predictions of molecular properties. For example, ab initio calculations have been instrumental in understanding the conformational equilibria in similar N-substituted amides. wiley.com The choice between DFT and ab initio methods often depends on the specific property of interest and the desired level of accuracy. nih.govwikipedia.org

Conformational Landscapes and Energy Minimization

The conformational landscape of this compound is characterized by the rotational barrier around the N-C(O) amide bond. wiley.com Computational methods are essential for exploring the potential energy surface and identifying stable conformers. Energy minimization calculations, often performed using molecular mechanics (MM) or quantum mechanical methods, help locate the lowest energy structures. acs.org

For related N-aryl amides, studies have shown that both Z and E conformers can exist, with their relative stability influenced by steric and electronic factors. wiley.com The bulky tert-butyl group on the nitrogen atom in this compound introduces significant steric hindrance, which plays a crucial role in determining the preferred conformation. Computational studies on similar systems have revealed that the phenyl group is often twisted out of the amide plane to alleviate steric repulsion. wiley.com The energy difference between various conformers and the barriers to their interconversion can be quantified through these calculations, providing a detailed picture of the molecule's flexibility.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, MEP)

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. science.govnankai.edu.cn

The Molecular Electrostatic Potential (MEP) map is another valuable tool for understanding the electronic distribution and predicting reactivity. nih.govresearchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, corresponding to regions susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net This analysis helps to identify the reactive sites within the this compound molecule. nih.govresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound. By simulating reaction pathways, researchers can gain a deeper understanding of reaction mechanisms, identify key intermediates and transition states, and predict the influence of various factors on the reaction outcome.

Transition State Characterization and Reaction Barrier Calculations

The elucidation of a reaction mechanism hinges on the characterization of its transition states (TS). e3s-conferences.org A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. wayne.edunih.gov Computational methods, particularly DFT, are extensively used to locate and characterize transition state geometries. acs.orgnih.gov Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. e3s-conferences.org

Calculating the energy difference between the reactants and the transition state yields the activation energy or reaction barrier. acs.orgnih.gov This information is crucial for predicting the feasibility and rate of a reaction. For instance, in a study of the borylation of a related phenyl acetamide (B32628) derivative, DFT calculations were used to determine the activation barrier for the key bromine transfer step. acs.orgnih.gov These calculations can also help to rationalize experimental observations, such as regioselectivity, by comparing the activation barriers of different possible reaction pathways. acs.org

Solvent Effects and Catalytic Role Investigations

Computational models can also incorporate the influence of the surrounding environment, such as the solvent. weebly.comnumberanalytics.comspringernature.com Implicit solvent models, like the Polarizable Continuum Model (PCM) or the SMD model, are commonly used to simulate the bulk effect of the solvent on the solute's electronic structure and energetics. nih.govnih.gov These models treat the solvent as a continuous dielectric medium, which can significantly impact the stability of charged or polar species, including reactants, intermediates, and transition states. nih.gov For example, including solvent effects in calculations can lead to a better correlation between computed activation energies and experimental reaction rates. nih.gov

Furthermore, computational studies can be employed to investigate the role of catalysts in reactions involving this compound. By modeling the interaction of the substrate with the catalyst, it is possible to understand how the catalyst lowers the activation energy of the reaction. This can involve the formation of catalyst-substrate complexes and the stabilization of transition states. For example, computational studies on Pd-catalyzed N-arylation reactions have provided insights into the role of ligands in promoting the catalytic cycle. Such investigations are invaluable for the rational design and optimization of catalytic systems.

Aromaticity Analysis of the Phenyl Moiety

The concept of aromaticity is fundamental to understanding the stability and reactivity of the phenyl ring in this compound. Computational chemistry offers several indices to quantify this property. A key study investigated the relative aromaticity of various N-phenylacetamide (NPA) derivatives using DFT calculations at the B3LYP/6-31+G(d,p) level. worldscientific.com While this study focused on substituents on the phenyl ring rather than the amide nitrogen, it provides crucial baseline data for the unsubstituted N-phenylacetamide (where the substituent is H), which can be used to infer the properties of this compound. worldscientific.comworldscientific.com

Nucleus Independent Chemical Shift (NICS) Calculations

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. github.ionih.govresearchgate.net It involves calculating the magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above it (NICS(1)). github.ioscielo.brwikipedia.org A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests antiaromaticity. wikipedia.orgmdpi.com

In the analysis of N-phenylacetamide derivatives, the NICS(1) value for the unsubstituted phenyl ring was calculated to be a key indicator of its aromatic character. worldscientific.comworldscientific.com The tert-butyl group on the nitrogen atom in this compound is an electron-donating group. This donation can influence the π-electron system of the phenyl ring, potentially altering its aromaticity compared to the unsubstituted N-phenylacetamide. The precise NICS(1) value for this compound is not provided in the reference study, but the established value for the parent compound serves as a critical benchmark.

CompoundAromaticity IndexCalculated Value (ppm)
N-phenylacetamide (Unsubstituted)NICS(1)-9.67
Benzene (B151609) (for comparison)NICS(1)-10.20

This table presents the calculated Nucleus Independent Chemical Shift (NICS(1)) value for the phenyl ring of unsubstituted N-phenylacetamide, with benzene shown as a reference for a highly aromatic system. Data sourced from a DFT study on N-phenylacetamide derivatives. worldscientific.com

Harmonic Oscillator Model of Aromaticity (HOMA) and Related Indices

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity by quantifying the deviation of bond lengths within a ring from an optimal, fully aromatic value. mdpi.comresearchgate.netnih.gov A HOMA value of 1 indicates a fully aromatic system like benzene, while values close to 0 suggest a non-aromatic system. wikipedia.orgnih.gov The HOMA index is calculated based on the sum of squared differences between the actual bond lengths and an optimal bond length, normalized by the number of bonds. wikipedia.orgnih.gov

A related index, the Harmonic Oscillator Model of Electron Delocalization (HOMED), was also used in the study of N-phenylacetamide derivatives to measure resonance effects. worldscientific.commdpi.com For the parent N-phenylacetamide, the HOMA value was found to be high, confirming the significant aromatic character of the phenyl ring. worldscientific.com The electron-donating nature of the N-tert-butyl group would be expected to slightly modulate the bond lengths within the phenyl ring, and therefore the HOMA value, relative to the N-H of the parent compound.

CompoundAromaticity IndexCalculated Value
N-phenylacetamide (Unsubstituted)HOMA0.983
HOMED0.925

This table displays the calculated Harmonic Oscillator Model of Aromaticity (HOMA) and Harmonic Oscillator Model of Electron Delocalization (HOMED) values for the phenyl ring of unsubstituted N-phenylacetamide, based on DFT calculations. worldscientific.com

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. rsc.org These simulations allow for the investigation of how molecules like this compound interact with each other and with their environment, providing detailed information on non-covalent interactions that dictate macroscopic properties. frontiersin.orgresearchgate.net

For N-phenylacetamide derivatives, intermolecular forces play a crucial role in their aggregation and crystal packing. Key interactions identified in related structures include hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netnih.gov

In this compound, the presence of the bulky, hydrophobic tert-butyl group and the aromatic phenyl ring suggests that van der Waals forces and hydrophobic interactions are significant. The phenyl ring can participate in π-π stacking interactions with other aromatic rings. Unlike unsubstituted N-phenylacetamide, this compound cannot act as a hydrogen bond donor because it lacks a hydrogen atom on the nitrogen. However, the carbonyl oxygen can still act as a hydrogen bond acceptor. Therefore, interactions of the C=O group with C-H bonds from neighboring molecules (C-H···O interactions) are expected to be a key feature of its intermolecular bonding. Studies on similar molecules confirm that such interactions are critical for the thermodynamic stability of molecular complexes. frontiersin.org

Hirshfeld surface analysis, often combined with DFT, is another technique used to visualize and quantify intermolecular interactions in crystals of related N-phenylacetamide compounds. nih.gov This analysis would likely reveal the dominance of H···H, C···H/H···C, and O···H/H···O contacts for this compound, providing a quantitative breakdown of the forces governing its solid-state structure.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-tert-butyl-N-phenylacetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions between tert-butylamine and phenylacetyl chloride. Optimization parameters include temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for inert conditions), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Analytical validation using GC/MS or HPLC ensures reproducibility .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodology : Employ spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm tert-butyl and phenyl group connectivity.
  • FT-IR for amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Melting point analysis (literature comparison) to validate identity. Cross-reference with NIST Chemistry WebBook for thermodynamic data .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Monitor degradation via periodic HPLC analysis. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) of this compound derivatives?

  • Methodology :

  • Assay standardization : Control variables like cell line specificity (e.g., HeLa vs. MCF-7 for cancer) and microbial strains (Gram-positive vs. Gram-negative).
  • Dose-response curves (IC₅₀/EC₅₀ comparisons) to quantify potency discrepancies.
  • Impurity profiling (HPLC-MS) to rule out batch-to-batch variability .

Q. What experimental protocols ensure safe handling and waste management of this compound during synthesis?

  • Methodology :

  • PPE : Gloves (nitrile), lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Waste segregation : Halogenated solvents (e.g., DCM) in designated containers; amide byproducts neutralized before disposal.
  • Emergency protocols : Immediate ethanol rinsing for spills, followed by bicarbonate neutralization .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the phenyl ring to modulate electron density.
  • Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity.
  • In vitro validation : Compare binding affinities using enzyme inhibition assays (e.g., kinase targets) .

Q. What advanced techniques are suitable for identifying and quantifying impurities in this compound batches?

  • Methodology :

  • LC-QTOF-MS for high-resolution impurity profiling.
  • Residual solvent analysis via headspace GC-MS.
  • Pharmacopeial standards (USP/NF) for method validation .

Q. How can mechanistic studies elucidate the role of this compound in modulating enzymatic pathways?

  • Methodology :

  • Isotopic labeling (¹⁴C-acetamide) to track metabolic incorporation.
  • Kinetic assays : Measure enzyme inhibition constants (Kᵢ) using fluorogenic substrates.
  • X-ray crystallography to resolve ligand-enzyme binding modes .

Q. What interdisciplinary applications exist for this compound beyond organic synthesis?

  • Methodology :

  • Materials science : Use as a monomer in polyamide synthesis (thermal stability testing via TGA).
  • Pharmacology : Screen for neuroprotective effects in neuronal cell models (e.g., Aβ-induced toxicity).
  • Analytical chemistry : Develop chiral stationary phases for HPLC enantiomer separation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.